molecular formula C8H9F2NO B3105518 2-Ethoxy-3,4-difluoroaniline CAS No. 153653-27-1

2-Ethoxy-3,4-difluoroaniline

Cat. No. B3105518
CAS RN: 153653-27-1
M. Wt: 173.16 g/mol
InChI Key: NUOCJEKHYYUWSR-UHFFFAOYSA-N
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Description

2-Ethoxy-3,4-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO . It is a derivative of aniline, which is substituted with two fluorine atoms and an ethoxy group .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3,4-difluoroaniline can be determined by various spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy . The ground-state geometries can be optimized using density functional theory (DFT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-3,4-difluoroaniline can be determined from various databases . For instance, its molecular weight is 173.16 . More detailed information about its properties such as boiling point, melting point, and density would require specific experimental measurements or database references.

Scientific Research Applications

  • Synthesis and Biological Activity : 3,4-Difluoroaniline, a close derivative of 2-Ethoxy-3,4-difluoroaniline, has been used as a starting reagent for synthesizing biologically active compounds, including those with local anesthetic properties. This research highlights the potential of difluoroaniline derivatives in medicinal chemistry (Gataullin et al., 1999).

  • Food Contact Materials Safety : A study on the safety evaluation of perfluoro[(2-ethyloxy-ethoxy)acetic acid], which is structurally related to 2-Ethoxy-3,4-difluoroaniline, assessed its use in food contact materials. This highlights the relevance of such compounds in evaluating consumer safety in contact with food products (Andon et al., 2011).

  • Drug Synthesis : Research into 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), which can be considered a variant of 2-Ethoxy-3,4-difluoroaniline, demonstrated its use as a precursor for synthesizing trifluoromethyl-substituted heteroarenes, with applications in drug development, such as the synthesis of Celebrex® (Celecoxib) (Sommer et al., 2017).

  • Quantum Chemical Studies : Quantum chemical computational studies on 2,4-difluoroaniline, a similar compound, provide insights into its molecular properties, which are important in designing materials for nonlinear optical (NLO) applications (Antony Selvam et al., 2020).

  • Imaging in Alzheimer's Disease : A study on radiofluoro-pegylated phenylbenzoxazole derivatives, related to 2-Ethoxy-3,4-difluoroaniline, explored their potential as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging, indicating the compound's applicability in neurodegenerative disease research (Cui et al., 2012).

  • Spectroscopic and Structural Investigations : The spectroscopic and structural investigations of 3,4-difluoroaniline provide valuable insights into the physicochemical properties of di-substituted aniline derivatives, which are important for understanding the characteristics of these compounds in various applications (Kose et al., 2015).

  • Antimicrobial Activity : The synthesis of certain quinazolinone derivatives, including 2-ethoxy-(4H)-3,1-benzoxazin-4-one, shows the potential antimicrobial activity of these compounds. This indicates the role of 2-Ethoxy-3,4-difluoroaniline derivatives in developing new antimicrobial agents (El-Hashash et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 3-Ethoxy-2,4-difluoroaniline, suggests that it is toxic in contact with skin, causes skin irritation, and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, avoid breathing its vapors, and use it only under a chemical fume hood .

properties

IUPAC Name

2-ethoxy-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOCJEKHYYUWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,4-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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